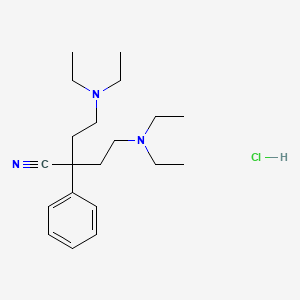
4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple diethylamino groups and a phenyl ring, making it a subject of interest for researchers in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of diethylamine with a suitable precursor, such as a phenyl-substituted butanenitrile. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product. Safety measures and environmental controls are also critical in the industrial production process to minimize the release of hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and nitriles, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction cascades and metabolic processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diethylethanolamine: A related compound with similar diethylamino groups but different overall structure and properties.
4-Diethylamino-2-hydroxybenzoylbenzoic acid: Another compound with diethylamino groups, used in different applications.
Uniqueness
4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
7598-72-3 |
|---|---|
Fórmula molecular |
C20H34ClN3 |
Peso molecular |
352.0 g/mol |
Nombre IUPAC |
4-(diethylamino)-2-[2-(diethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride |
InChI |
InChI=1S/C20H33N3.ClH/c1-5-22(6-2)16-14-20(18-21,15-17-23(7-3)8-4)19-12-10-9-11-13-19;/h9-13H,5-8,14-17H2,1-4H3;1H |
Clave InChI |
ZXYNDOSDLCOFOG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC(CCN(CC)CC)(C#N)C1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid](/img/structure/B13988616.png)



![[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid](/img/structure/B13988653.png)
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988655.png)







![(5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B13988691.png)
